molecular formula C18H23N5O2 B2363785 7-isobutyl-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 333752-02-6

7-isobutyl-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2363785
CAS RN: 333752-02-6
M. Wt: 341.415
InChI Key: HRBLMSIASFDQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-isobutyl-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione, commonly known as IB-MECA, is a purinergic receptor agonist that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it an interesting target for research in various fields.

Scientific Research Applications

Purine Alkaloids in Gorgonian Extracts

  • A study identified novel purine alkaloids in the extracts of the South China Sea gorgonian Subergorgia suberosa. These compounds showed weak cytotoxicity against human cancer cell lines, indicating potential therapeutic applications (Qi, Zhang, & Huang, 2008).

Novel Quinolindiones Synthesis

Interactions in Pharmaceutically Relevant Polymorphs

  • A study on methylxanthines, including caffeine and its metabolites, used nuclear magnetic resonance and computational methods to analyze their solid-state interactions. This research provides insights into the molecular interactions important for pharmaceutical applications (Latosinska, Latosinska, Olejniczak, Seliger, & Zagar, 2014).

Tyrosinase Inhibition by Phthalimide Derivatives

Ionization and Methylation of Purine-6,8-diones

  • This research explores the physical properties and chemical reactions of purine-6,8-diones, including ionization and methylation. This study contributes to the understanding of these compounds' chemical behaviors (Rahat, Bergmann, & Tamir, 1974).

properties

IUPAC Name

3-methyl-7-(2-methylpropyl)-8-(2-phenylethylamino)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-12(2)11-23-14-15(22(3)18(25)21-16(14)24)20-17(23)19-10-9-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,19,20)(H,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBLMSIASFDQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-isobutyl-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

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